molecular formula C12H10Cl2O2 B14496839 5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one CAS No. 64501-97-9

5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one

Cat. No.: B14496839
CAS No.: 64501-97-9
M. Wt: 257.11 g/mol
InChI Key: YACNOGJWDZROPY-UHFFFAOYSA-N
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Description

5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one is a synthetic organic compound characterized by the presence of a dichloroethenyl group and a phenyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one typically involves the reaction of 2,2-dichloroethenyl derivatives with phenyl-substituted oxolanones under controlled conditions. One common method involves the use of thionyl chloride in ethanol to facilitate the reaction . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dichloroethenyl group to less chlorinated derivatives.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one involves its interaction with specific molecular targets. The dichloroethenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modify enzyme activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one is unique due to its specific combination of a dichloroethenyl group and a phenyloxolanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Unlike cypermethrin and dichlorvos, which are primarily used as insecticides, this compound has broader applications in research and industry.

Properties

CAS No.

64501-97-9

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

5-(2,2-dichloroethenyl)-4-phenyloxolan-2-one

InChI

InChI=1S/C12H10Cl2O2/c13-11(14)7-10-9(6-12(15)16-10)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2

InChI Key

YACNOGJWDZROPY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C=C(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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